5,6,7,8-Tetrahydro-5-(p-(isopropylsulfonyl)phenyl)-1,3-dioxolo(4,5-g)isoquinoline
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Overview
Description
5,6,7,8-Tetrahydro-5-[4-(isopropylsulfonyl)phenyl]-1,3-dioxolo[4,5-g]isoquinoline is a heterocyclic organic compound with the molecular formula C19H21NO4S This compound is known for its unique structure, which includes a dioxolo ring fused to an isoquinoline core, and a phenyl group substituted with an isopropylsulfonyl moiety
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-5-[4-(isopropylsulfonyl)phenyl]-1,3-dioxolo[4,5-g]isoquinoline typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-5-[4-(isopropylsulfonyl)phenyl]-1,3-dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
5,6,7,8-Tetrahydro-5-[4-(isopropylsulfonyl)phenyl]-1,3-dioxolo[4,5-g]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-5-[4-(isopropylsulfonyl)phenyl]-1,3-dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-5-[4-(isopropylsulfonyl)phenyl]-1,3-dioxolo[4,5-g]isoquinoline can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-5-phenyl-1,3-dioxolo[4,5-g]isoquinoline: Lacks the isopropylsulfonyl substituent, which may affect its chemical reactivity and biological activity.
5,6,7,8-Tetrahydro-5-[4-(methylsulfonyl)phenyl]-1,3-dioxolo[4,5-g]isoquinoline: Contains a methylsulfonyl group instead of an isopropylsulfonyl group, leading to differences in steric and electronic properties.
The uniqueness of 5,6,7,8-Tetrahydro-5-[4-(isopropylsulfonyl)phenyl]-1,3-dioxolo[4,5-g]isoquinoline lies in its specific substituents and the resulting properties, which make it valuable for various research applications.
Properties
CAS No. |
20884-95-1 |
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Molecular Formula |
C19H21NO4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-(4-propan-2-ylsulfonylphenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C19H21NO4S/c1-12(2)25(21,22)15-5-3-13(4-6-15)19-16-10-18-17(23-11-24-18)9-14(16)7-8-20-19/h3-6,9-10,12,19-20H,7-8,11H2,1-2H3 |
InChI Key |
SRKFWJCAFAQJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2C3=CC4=C(C=C3CCN2)OCO4 |
Origin of Product |
United States |
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